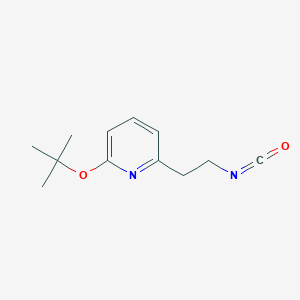
アゼチジン-3-イリデン酢酸塩酸塩
概要
説明
Azetidin-3-ylideneacetic acid hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles These compounds are known for their significant ring strain, which imparts unique reactivity and stability characteristics
科学的研究の応用
Azetidin-3-ylideneacetic acid hydrochloride has several scientific research applications:
Safety and Hazards
The safety data sheet for azetidine hydrochloride, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
将来の方向性
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
作用機序
Target of Action
Azetidin-3-ylideneacetic acid hydrochloride is a type of heterocyclic amino acid derivative It’s known that azetidine derivatives are used for a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Mode of Action
It’s known that azetidine derivatives can interact with various biological targets due to their structural similarity to natural amino acids .
Biochemical Pathways
Azetidin-3-ylideneacetic acid hydrochloride may be involved in various biochemical pathways due to its structural similarity to natural amino acids . .
Result of Action
Given its structural similarity to natural amino acids, it may have various biological activities .
生化学分析
Biochemical Properties
Azetidin-3-ylideneacetic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic amino acid derivatives. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it has been shown to participate in aza-Michael addition reactions with NH-heterocycles, leading to the formation of functionalized azetidine derivatives . These interactions are essential for the compound’s role in biochemical processes, as they facilitate the formation of new compounds with potential biological activities.
Cellular Effects
The effects of Azetidin-3-ylideneacetic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of action of Azetidin-3-ylideneacetic acid hydrochloride involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to interact with specific enzymes, leading to their inhibition or activation, which in turn affects various biochemical pathways . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azetidin-3-ylideneacetic acid hydrochloride change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied extensively. It has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity . Long-term studies have also shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of Azetidin-3-ylideneacetic acid hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages leading to significant biological activity . At higher doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. These findings are crucial for understanding the compound’s safety profile and its potential use in clinical settings.
Metabolic Pathways
Azetidin-3-ylideneacetic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound has been shown to participate in the synthesis of heterocyclic amino acid derivatives, which are important for various biological processes . These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Azetidin-3-ylideneacetic acid hydrochloride within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in different cellular compartments . These interactions are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of Azetidin-3-ylideneacetic acid hydrochloride is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-ylideneacetic acid hydrochloride typically involves the formation of the azetidine ring followed by functionalization at the 3-position. One common method is the Horner–Wadsworth–Emmons reaction, which is used to form the azetidine ring from azetidin-3-one. This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and involves the use of methyl 2-(azetidin-3-ylidene)acetate as a key intermediate . The intermediate is then treated with hydrochloric acid to yield azetidin-3-ylideneacetic acid hydrochloride.
Industrial Production Methods
Industrial production methods for azetidin-3-ylideneacetic acid hydrochloride are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
化学反応の分析
Types of Reactions
Azetidin-3-ylideneacetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-ylideneacetic acid oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted azetidine derivatives .
類似化合物との比較
Azetidin-3-ylideneacetic acid hydrochloride can be compared with other similar compounds, such as aziridines and oxetanes:
The uniqueness of azetidin-3-ylideneacetic acid hydrochloride lies in its balanced reactivity and stability, making it a valuable compound in various fields of research and application.
特性
IUPAC Name |
2-(azetidin-3-ylidene)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c7-5(8)1-4-2-6-3-4;/h1,6H,2-3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANSCQPIXFWNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


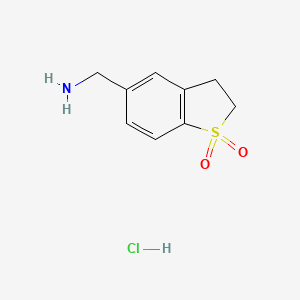
![2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal](/img/structure/B1378113.png)

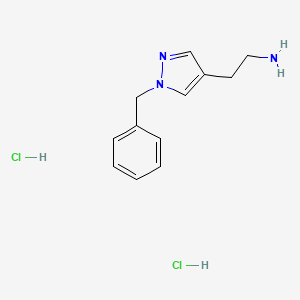
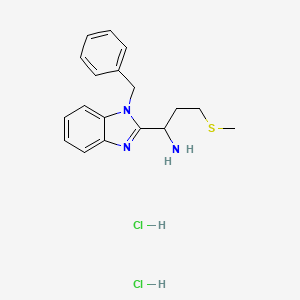
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)
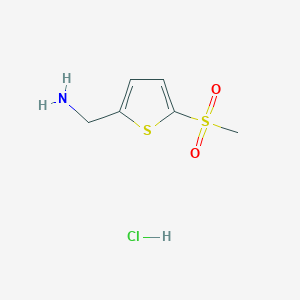
![1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378127.png)
![tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B1378129.png)

![benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B1378131.png)

